molecular formula C28H28O3S B8314895 5,6-Dihydro-4-hydroxy-3-[(2,5-dimethylphenyl)methylthio]-6-phenyl-6-(2-phenylethyl)-2H-pyran-2-one

5,6-Dihydro-4-hydroxy-3-[(2,5-dimethylphenyl)methylthio]-6-phenyl-6-(2-phenylethyl)-2H-pyran-2-one

Cat. No. B8314895
M. Wt: 444.6 g/mol
InChI Key: YUKBLIJOCCMMHX-UHFFFAOYSA-N
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Patent
US05840751

Procedure details

The title compound was prepared as described in General Method 7 using the following: 5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)-2H-pyran-2-one (0.250 g, 0.850 mmol), 2,5-dimethylbenzyl-p-toluenethiosulfonate (0.312 g, 1.02 mmol), Et3N (0.230 mL, 1.60 mmol), NaHCO3 (0.071 g, 0.85 mmol), absolute ethanol (3.0 mL). The mixture was heated to 40° C. for 16 h then diluted with diethyl ether (100 mL), and washed with H2O. The solvent was then removed in vacuo and the residue submitted to column chromatography (SiO2, 100% CH2Cl2 to 2% methanol in CH2Cl2) to provide a solid (0.116 g, m.p. 54°-56° C.) which was dried in vacuo. 1H NMR (400 MHz, DMSO-d6) δ 11.498 (bs, 1 H), 7.405-7.380 (m, 4 H), 7.327-7.285 (m, 1 H), 7.258-7.221 (m, 2 H), 7.168-7.128 (m, 1 H), 7.090 (d, 2 H, J=7.5 Hz), 6.970 (d, 1 H, J=8 Hz), 6.890 (d, 1 H, J=8 Hz), 6.821 (s, 1 H), 3.600 (d, 1 H , J=11 Hz), 3.505 (d, 1 H, J=11 Hz), 3.250 (d, 1 H, J=17 Hz), 3.176 (d, 1 H, J=17), 2.619-2.564 (m, 1 H), 2.235-2.168 (m, 9 H).
Name
5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)-2H-pyran-2-one
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
2,5-dimethylbenzyl-p-toluenethiosulfonate
Quantity
0.312 g
Type
reactant
Reaction Step Two
Name
Quantity
0.23 mL
Type
reactant
Reaction Step Three
Quantity
0.071 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH2:7][C:6]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)([CH2:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[O:5][C:4](=[O:22])[CH:3]=1.CC1C=CC(C)=CC=1[CH2:26][C:27]1C=[C:31]([S:33](=S)([O-])=O)[CH:30]=[CH:29][C:28]=1[CH3:37].CCN([CH2:48][CH3:49])CC.C([O-])(O)=O.[Na+]>C(OCC)C.C(O)C>[OH:1][C:2]1[CH2:7][C:6]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)([CH2:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[O:5][C:4](=[O:22])[C:3]=1[S:33][CH2:31][C:30]1[CH:29]=[C:28]([CH3:37])[CH:27]=[CH:26][C:48]=1[CH3:49] |f:3.4|

Inputs

Step One
Name
5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)-2H-pyran-2-one
Quantity
0.25 g
Type
reactant
Smiles
OC1=CC(OC(C1)(CCC1=CC=CC=C1)C1=CC=CC=C1)=O
Step Two
Name
2,5-dimethylbenzyl-p-toluenethiosulfonate
Quantity
0.312 g
Type
reactant
Smiles
CC1=C(CC2=C(C=CC(=C2)S(=O)([O-])=S)C)C=C(C=C1)C
Step Three
Name
Quantity
0.23 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
0.071 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(OC(C1)(CCC1=CC=CC=C1)C1=CC=CC=C1)=O)SCC1=C(C=CC(=C1)C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.116 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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